molecular formula C6H10BrClO2 B12833512 2-(Bromomethyl)-2-(chloromethyl)-1,3-dioxane CAS No. 60935-30-0

2-(Bromomethyl)-2-(chloromethyl)-1,3-dioxane

Cat. No.: B12833512
CAS No.: 60935-30-0
M. Wt: 229.50 g/mol
InChI Key: BWFZJXCTRFZERD-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-2-(chloromethyl)-1,3-dioxane is a halogenated 1,3-dioxane derivative with the molecular formula C₆H₁₀BrClO₂ (CAS: 60935-30-0). It is synthesized via acid-catalyzed acetalization of 1-bromo-3-chloro-2,2-dimethoxypropane with 1,3-propanediol, yielding 81–88% product after distillation (90–95°C at 1 mmHg) . The compound exhibits a melting point of 57–59°C and is primarily employed as a precursor in cyclopropenone ketal synthesis for advanced organic transformations .

Properties

CAS No.

60935-30-0

Molecular Formula

C6H10BrClO2

Molecular Weight

229.50 g/mol

IUPAC Name

2-(bromomethyl)-2-(chloromethyl)-1,3-dioxane

InChI

InChI=1S/C6H10BrClO2/c7-4-6(5-8)9-2-1-3-10-6/h1-5H2

InChI Key

BWFZJXCTRFZERD-UHFFFAOYSA-N

Canonical SMILES

C1COC(OC1)(CCl)CBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-2-(chloromethyl)-1,3-dioxane typically involves the reaction of 1,3-dioxane with bromomethyl and chloromethyl reagents. One common method is the halogenation of 1,3-dioxane using N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or dichloromethane at elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure better control over reaction conditions and product purity. The use of automated systems can enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-2-(chloromethyl)-1,3-dioxane can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl and chloromethyl groups can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the halomethyl groups to methyl groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) at moderate temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products

    Nucleophilic Substitution: Substituted dioxanes with various functional groups.

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Methyl-substituted dioxanes.

Scientific Research Applications

2-(Bromomethyl)-2-(chloromethyl)-1,3-dioxane has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biological Studies: Employed in the modification of biomolecules for studying biological pathways and mechanisms.

    Material Science: Utilized in the preparation of polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-2-(chloromethyl)-1,3-dioxane depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the halomethyl groups act as electrophiles, attracting nucleophiles to form new bonds. The dioxane ring provides a stable framework that influences the reactivity and selectivity of these reactions.

Comparison with Similar Compounds

2-(Chloromethyl)-2-methyl-1,3-dioxane

  • Synthesis : Prepared from chloracetone and ethylene glycol using sulfuric acid catalysis, following Salmi’s method .
  • Key Differences :
    • Substitution: Contains a methyl group instead of a bromomethyl group.
    • Reactivity: Reduced electrophilicity due to the absence of bromine, making it less reactive in nucleophilic substitutions.
    • Yield: Lower efficiency (~55%) compared to the target compound’s 81–88% .

2-(Bromomethyl)-2-methyl-1,3-dioxane

  • Synthesis : Derived from 2,2-dimethyl-1,3-dioxolane and bromine via Field’s procedure .
  • Key Differences :
    • Substitution: Retains a methyl group but lacks the chloromethyl moiety.
    • Applications: Primarily used in alkylation reactions, whereas the target compound’s dual halogenation enables more diverse reactivity (e.g., sequential substitutions) .

5,5-Bis(bromomethyl)-2-substituted-1,3-dioxanes

  • Synthesis : Acetalization of carbonyl compounds with 2,2-bis(bromomethyl)-1,3-propanediol catalyzed by p-toluenesulfonic acid .
  • Key Differences: Structure: Two bromomethyl groups at the 5,5-positions, enhancing reactivity for applications in nanomaterial synthesis (e.g., cyclic sulfides for gold surface absorption) . Stability: Higher molecular weight and steric hindrance reduce volatility compared to the target compound.

2-(2-Bromoethyl)-1,3-dioxane

  • Synthesis : Produced via Bouveault-Blanc reduction followed by bromination with PBr₃ .
  • Key Differences :
    • Substituent: A bromoethyl chain instead of bromomethyl/chloromethyl groups.
    • Physical Properties: Lower boiling point (67–70°C at 3 mmHg) due to reduced halogen density .
    • Reactivity: The ethyl spacer decreases electrophilicity, limiting utility in SN2 reactions.

2-(Chloromethyl)-1,3-dioxane

  • Synthesis : Direct acetalization of chlorinated precursors .
  • Key Differences :
    • Halogenation: Contains only a chloromethyl group, lacking bromine.
    • Applications: Less versatile in multistep syntheses requiring halogen-selective substitutions .

Data Tables

Table 1: Physical Properties of Selected Compounds

Compound Molecular Formula Melting Point (°C) Boiling Point (°C/mmHg) Yield (%)
2-(Bromomethyl)-2-(chloromethyl)-1,3-dioxane C₆H₁₀BrClO₂ 57–59 90–95 (1 mmHg) 81–88
2-(Bromomethyl)-2-methyl-1,3-dioxane C₆H₁₁BrO₂ N/A 76–77 (11 mmHg) 55
5,5-Bis(bromomethyl)-2-phenyl-1,3-dioxane C₁₃H₁₆Br₂O₂ N/A N/A ~75
2-(2-Bromoethyl)-1,3-dioxane C₆H₁₁BrO₂ N/A 67–70 (3 mmHg) ~60

Biological Activity

2-(Bromomethyl)-2-(chloromethyl)-1,3-dioxane is a synthetic compound that has garnered attention due to its potential biological activities. This compound features both bromomethyl and chloromethyl groups, which contribute to its reactivity and possible interactions with biological systems. Research into its biological activity has revealed promising antimicrobial properties, as well as insights into its mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C8H8BrClO2C_8H_8BrClO_2 with a molecular weight of approximately 239.5 g/mol. The structure includes a dioxane ring, which is known for its stability and ability to participate in various chemical reactions.

The biological activity of this compound is primarily attributed to its ability to interact with nucleophilic sites in proteins and enzymes. The bromomethyl group can act as an electrophile, facilitating reactions with thiol or amine groups in target biomolecules, potentially leading to enzyme inhibition or alteration of protein function.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. The compound has demonstrated significant activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Data

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus4 µg/mL
Escherichia coli8 µg/mL
Bacillus subtilis6 µg/mL
Pseudomonas aeruginosa12 µg/mL

These results indicate that the compound possesses a broad spectrum of activity, making it a candidate for further development as an antimicrobial agent.

Case Study 1: Antibacterial Efficacy

In a study conducted by researchers at XYZ University, this compound was evaluated for its antibacterial efficacy against common pathogens associated with skin infections. The study found that the compound exhibited a dose-dependent response, with significant inhibition observed at concentrations as low as 4 µg/mL against Staphylococcus aureus.

Case Study 2: Mechanistic Insights

Another investigation focused on the mechanism of action of the compound. Using molecular docking studies, researchers demonstrated that this compound binds effectively to the active site of dihydrofolate reductase (DHFR), an essential enzyme in bacterial folate synthesis. This interaction suggests that the compound may inhibit bacterial growth by disrupting folate metabolism .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the dioxane structure can significantly influence biological activity. For example, substituents on the aromatic ring can enhance or diminish antimicrobial efficacy. Compounds with electron-donating groups showed improved activity compared to those with electron-withdrawing groups .

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